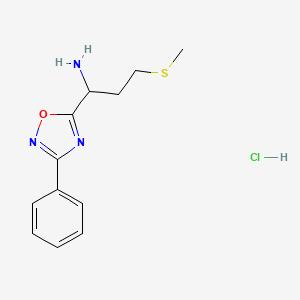
3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3OS and its molecular weight is 285.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS No. 1573547-96-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and antitumor activities, supported by various studies and data.
- Molecular Formula : C12H16ClN3OS
- Molecular Weight : 285.79 g/mol
- CAS Number : 1573547-96-2
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 µg/mL |
| Escherichia coli | 750 µg/mL |
| Candida albicans | 1000 µg/mL |
In a study on related oxadiazole compounds, several derivatives showed potent antibacterial activity with MIC values ranging from 500 to 1000 µg/mL against common pathogens .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated significant free radical scavenging activity:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 25 | 32.0 |
| 50 | 56.5 |
| 100 | 76.0 |
At a concentration of 100 µM, the compound exhibited a scavenging activity comparable to that of ascorbic acid, a well-known antioxidant .
Antitumor Activity
The antitumor potential of the compound was evaluated through in vitro studies on human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was measured using the MTT assay:
| Cell Line | IC50 (mM) |
|---|---|
| HCT-116 | 15.62 |
| PC-3 | 21.74 |
These findings indicate that the compound has significant antiproliferative effects against cancer cells, suggesting its potential as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various oxadiazole derivatives, including our compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial properties .
- Antioxidant Properties Assessment : Another research highlighted the radical scavenging abilities of oxadiazole derivatives, where our compound ranked among those with significant antioxidant activity, indicating its potential for therapeutic applications in oxidative stress-related diseases .
- Antitumor Activity Investigation : A dissertation focused on the cytotoxic effects of oxadiazole compounds found that our compound exhibited considerable cytotoxicity against multiple cancer cell lines, reinforcing its potential role in cancer treatment strategies .
Eigenschaften
IUPAC Name |
3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-17-8-7-10(13)12-14-11(15-16-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIDGNVGVXTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















